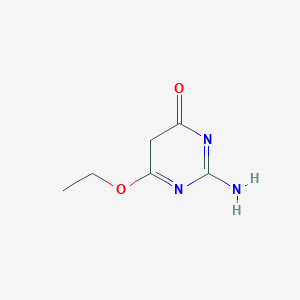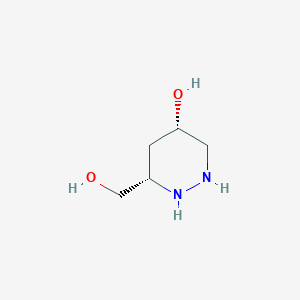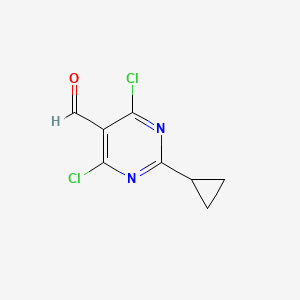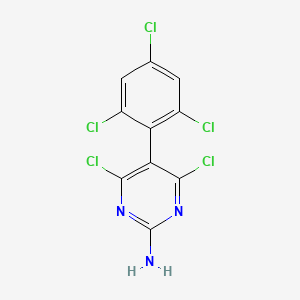
4(5H)-Pyrimidinone, 2-amino-6-ethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-6-ethoxypyrimidin-4(5H)-one is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the structure of nucleic acids
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-ethoxypyrimidin-4(5H)-one typically involves the reaction of ethyl cyanoacetate with guanidine in the presence of a base. The reaction proceeds through the formation of an intermediate, which cyclizes to form the pyrimidine ring.
Reaction Conditions:
Reagents: Ethyl cyanoacetate, guanidine
Solvent: Ethanol or methanol
Temperature: 60-80°C
Catalyst: Base (e.g., sodium ethoxide)
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-6-ethoxypyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Hydrogen gas with a palladium catalyst
Substitution: Nucleophiles such as amines or thiols
Major Products
Oxidation: Nitro or nitroso derivatives
Reduction: Amines
Substitution: Substituted pyrimidines
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Used in the synthesis of dyes, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of 2-amino-6-ethoxypyrimidin-4(5H)-one would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-amino-4-hydroxypyrimidine
- 2-amino-6-methylpyrimidin-4(5H)-one
- 2-amino-4,6-dimethylpyrimidine
Uniqueness
2-amino-6-ethoxypyrimidin-4(5H)-one is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that differentiate it from other pyrimidine derivatives.
Propriétés
Numéro CAS |
408335-44-4 |
|---|---|
Formule moléculaire |
C6H9N3O2 |
Poids moléculaire |
155.15 g/mol |
Nom IUPAC |
2-amino-6-ethoxy-5H-pyrimidin-4-one |
InChI |
InChI=1S/C6H9N3O2/c1-2-11-5-3-4(10)8-6(7)9-5/h2-3H2,1H3,(H2,7,8,10) |
Clé InChI |
OZGVZJGEUWMKMZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=NC(=NC(=O)C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(1-Benzylpiperidin-2-yl)-1-(tetrahydro-2H-pyran-4-yl)-5,6-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4(3aH)-one](/img/structure/B13096167.png)







![6-Ethoxyimidazo[2,1-a]phthalazine](/img/structure/B13096229.png)




